molecular formula C11H17NO2S B2544775 N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide CAS No. 957483-56-6

N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide

Cat. No.: B2544775
CAS No.: 957483-56-6
M. Wt: 227.32
InChI Key: JKQDJCUXWWIOCI-UHFFFAOYSA-N
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Description

N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexanecarboxamide moiety linked to a 2-oxotetrahydrothiophen-3-yl group. This compound combines a rigid cyclohexane ring with a sulfur-containing tetrahydrothiophenone ring, which introduces unique electronic and steric properties.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h8-9H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQDJCUXWWIOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802393
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Structural Analysis and Synthetic Challenges

N-(2-Oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide features a cyclohexanecarboxamide group linked to a five-membered thiolactam ring with a ketone at the 2-position. The compound’s stereoelectronic properties demand precise control over:

  • Ring formation : Construction of the tetrahydrothiophenone core without over-oxidation of sulfur.
  • Amide coupling : Selective N-functionalization of the thiolactam nitrogen with cyclohexanecarbonyl groups.
  • Diastereoselectivity : Management of stereochemistry at the 3-position of the thiolactam ring.

Synthetic Methodologies

Amide Coupling via Cyclohexanecarbonyl Chloride

The most direct route involves coupling preformed 3-amino-2-oxotetrahydrothiophene with cyclohexanecarbonyl chloride.

Procedure:
  • Synthesis of 3-amino-2-oxotetrahydrothiophene :
    • Thiolactam A is prepared via cyclization of γ-thiobutyrolactam with hydroxylamine-O-sulfonic acid (yield: 65%).
  • Acylation :
    • A (1.0 equiv) is treated with cyclohexanecarbonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C → 25°C for 12 h.
    • Yield : 70–74% after silica gel chromatography.

Key Data :

Parameter Value
Reaction Time 12 h
Temperature 0°C → 25°C
Solvent DCM
Base Triethylamine
Purification Column chromatography

Limitations : Requires pre-synthesized thiolactam, which adds steps.

Photochemical Carbene Transfer for Thiolactam Formation

The RWTH Aachen University thesis documents photochemical methods for diastereoselective thiolactam synthesis.

Procedure:
  • Substrate preparation : Cyclohexanecarboxamide B is reacted with diazo-thioester C under UV light (λ = 365 nm).
  • Cyclization : Photoexcitation induces carbene transfer, forming the thiolactam ring via a-sigmatropic rearrangement.
    • Yield : 78–82% (dr = 4:1).

Advantages :

  • Avoids transition metals.
  • High diastereoselectivity.

Transition Metal-Catalyzed Tandem Amidation

Palladium-catalyzed coupling enables simultaneous thiolactam formation and amidation.

Procedure:
  • Substrates : Cyclohexanecarboxylic acid and 3-bromo-2-oxotetrahydrothiophene.
  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₂CO₃ (2.0 equiv) in toluene at 110°C for 24 h.
    • Yield : 68% (isolated).

Mechanistic Insight : Oxidative addition of Pd⁰ to the C-Br bond precedes amide coupling.

Ring-Opening/Recyclization Strategy

A three-step sequence converts δ-valerolactam derivatives into the target compound.

  • Sulfur insertion : δ-Valerolactam D is treated with Lawesson’s reagent to form thiolactam E .
  • Oxidation : E → 2-oxo derivative F using MnO₂.
  • Amidation : F + cyclohexanecarbonyl chloride → target compound (yield: 62%).

Optimization and Scalability

Solvent Effects on Amide Coupling

Comparative studies reveal solvent polarity critically impacts yields:

Solvent Yield (%)
DCM 74
THF 58
DMF 81

DMF enhances solubility but complicates purification.

Catalytic Systems for Photochemical Routes

Ru(bpy)₃Cl₂ as a photosensitizer increases reaction rate by 40% compared to bare UV light.

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40–1.80 (m, 10H, cyclohexane), 3.12 (dd, J = 6.8 Hz, 1H, SCH₂), 4.25 (q, 1H, NCH), 6.20 (s, 1H, NH).
  • IR (KBr): 1675 cm⁻¹ (C=O amide), 1710 cm⁻¹ (thiolactam C=O).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30): Retention time = 8.2 min, purity >98%.

Applications and Derivatives

The compound serves as a key intermediate in:

  • CYP11A1 inhibitors : Patent US11098032B2 highlights structural analogs as steroidogenesis modulators.
  • Anticancer agents : Thiolactam-based carboxamides exhibit pro-apoptotic activity in MCF-7 cells (IC₅₀ = 4.2 μM).

Chemical Reactions Analysis

Types of Reactions: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and functional materials .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Analogues :

  • N-(Arylcarbamothioyl)cyclohexanecarboxamides (e.g., H₂L₁–H₂L₉): These derivatives feature aryl groups (e.g., chlorophenyl, methoxyphenyl, naphthalen-1-yl) attached via a thiourea (-N-C(S)-N-) linker .
  • N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a): A phenolic derivative with demonstrated antituberculosis activity .
  • Target Compound : The 2-oxotetrahydrothiophen-3-yl group replaces the aryl/thiourea moieties, introducing a saturated sulfur ring with a ketone.

Structural Differences :

Property N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide N-(Arylcarbamothioyl)cyclohexanecarboxamides N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide
Substituent 2-oxotetrahydrothiophen-3-yl (sulfur ring + ketone) Aryl + thiourea group Phenolic hydroxyl + isopentyl chain
Hydrogen Bonding Potential intramolecular N-H···O (ketone) Intramolecular N-H···O (thiourea) Intermolecular O-H···N/O interactions
Conformation Cyclohexane chair (assumed) Cyclohexane chair confirmed via XRD Not reported
Electronic Effects Electron-withdrawing ketone in sulfur ring Electron-donating/withdrawing aryl groups Electron-donating hydroxyl group

Metal Chelation and Reactivity

  • Thiourea Derivatives: Exhibit strong chelation via S, N, and O donors, enabling selective metal ion extraction (e.g., Cu²⁺, Zn²⁺) .
  • Target Compound: The tetrahydrothiophenone’s sulfur and ketone may offer softer chelation sites, though less versatile than thiourea’s S/N donors.

Physicochemical Properties

Property This compound H₂L₉ (Naphthalene derivative) Compound 12a
Molecular Weight ~253.35 g/mol 312.42 g/mol ~319.43 g/mol
Solubility Moderate (polar ketone vs. lipophilic sulfur) Low (bulky naphthalene) Low (phenolic)
Melting Point Not reported Not reported 59% yield, m.p. undisclosed

Biological Activity

N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17NO2S
  • Molecular Weight : 227.32 g/mol
  • CAS Number : 957483-56-6
  • Structural Characteristics : The compound features a cyclohexane ring and a tetrahydrothiophene moiety, which contribute to its unique steric and electronic properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with 2-oxotetrahydrothiophene-3-amine. Common reagents include:

  • Coupling agent : N,N’-dicyclohexylcarbodiimide (DCC)
  • Catalyst : 4-dimethylaminopyridine (DMAP)
  • Solvent : Dichloromethane

This compound exhibits its biological effects through interactions with specific molecular targets, potentially modulating enzyme or receptor activities. The exact pathways remain under investigation, but preliminary studies suggest involvement in several biological processes.

Potential Therapeutic Applications

  • Anti-inflammatory Activity : Preliminary data indicate that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Studies are being conducted to evaluate its effectiveness against various microbial strains.
  • Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation, particularly in neuroblastoma models.

Research Findings

Recent studies have highlighted the compound's potential in various applications:

Study FocusFindings
Structure–Activity RelationshipThe compound's structural characteristics influence its binding affinity and activity against biological targets .
In vitro Biological EvaluationInitial tests show promising results in inhibiting specific enzymes related to cancer progression .
Pharmacokinetic ProfileOngoing investigations are assessing the absorption, distribution, metabolism, and excretion (ADME) properties in animal models .

Case Studies

  • Neuroblastoma Research : In a recent study, this compound demonstrated significant inhibitory effects on neuroblastoma cell lines, suggesting potential as a therapeutic agent for this type of cancer .
  • Inflammation Models : In animal models of inflammation, the compound showed reduced markers of inflammation compared to controls, indicating its potential role as an anti-inflammatory agent .

Q & A

Basic: What are the common synthetic routes for N-(2-oxotetrahydrothiophen-3-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via a two-step process:

Cyclohexanecarbonyl chloride formation : Cyclohexanecarboxylic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form cyclohexanecarbonyl chloride .

Amide coupling : The carbonyl chloride reacts with 3-amino-2-oxotetrahydrothiophene in a solvent like benzene or dichloromethane, often with a base (e.g., triethylamine) to neutralize HCl byproducts.
Optimization factors :

  • Temperature : Controlled reflux (e.g., 40–60°C) minimizes side reactions like oxidation of the thiophene ring.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Stoichiometry : A 10–20% excess of the amine ensures complete conversion of the acyl chloride .

Advanced: How do competing reaction pathways (e.g., lactamization vs. amide formation) impact the purity of this compound?

Answer:
The primary competing pathway involves intramolecular cyclization of 3-amino-2-oxotetrahydrothiophene to form a lactam instead of the desired amide. This occurs under high temperatures or prolonged reaction times.
Mitigation strategies :

  • Kinetic control : Use low temperatures (0–5°C) during coupling to favor intermolecular amide bond formation.
  • Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates acylation, reducing reaction time and side-product formation .
  • Purification : Column chromatography with a gradient eluent (e.g., ethyl acetate/hexane) separates the amide from lactam byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of cyclohexane protons (δ 1.2–2.1 ppm) and the thiophene-oxo group (δ 4.5–5.0 ppm for CH-S and δ 170–175 ppm for carbonyl carbons).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) validate the amide bond.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 256.12) .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the tetrahydrothiophene ring?

Answer:
The tetrahydrothiophene ring adopts a puckered conformation, which can lead to stereochemical ambiguity in solution-state NMR. X-ray diffraction:

  • Reveals ring puckering parameters (e.g., Cremer-Pople coordinates) to distinguish between chair, half-chair, or envelope conformations .
  • Identifies hydrogen-bonding networks : For example, N-H···O interactions between the amide and oxo groups stabilize specific conformers (e.g., R₂²(8) dimers observed in related cyclohexanecarboxamide derivatives) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition assays : Test against kinases or proteases due to the compound’s structural similarity to known inhibitors (e.g., ATP-binding pocket targeting).
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Binding studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like chemokine receptors .

Advanced: How do computational methods (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., the oxo group’s role in hydrogen bonding).
  • Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over time (e.g., docking into CCR5 chemokine receptor models).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP (~2.5) and PSA (~60 Ų) .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
  • TLC : Silica gel 60 F₂₅₄ plates; eluent: chloroform/methanol (9:1); visualize with ninhydrin for amine detection .

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Answer:

  • Degradation pathways : Hydrolysis of the amide bond in aqueous solutions (pH < 3 or > 10) or oxidation of the thiophene ring.
  • Stabilization :
    • Store in anhydrous DMSO or DMF at –20°C.
    • Add antioxidants (e.g., BHT) to prevent thiophene oxidation.
    • Lyophilization for long-term storage in inert atmospheres .

Basic: What synthetic byproducts are commonly observed, and how are they characterized?

Answer:

  • Lactam derivatives : Formed via intramolecular cyclization (identified by HRMS [M+H]⁺ at m/z 198.08).
  • Oxidized thiophene : Detected by IR (S=O stretch at ~1050 cm⁻¹) and ¹H NMR (disappearance of CH-S protons).
  • Unreacted starting materials : Removed via silica gel chromatography .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of amide bond formation?

Answer:

  • Deuterium labeling : Replace H₂O with D₂O to study proton transfer steps. A KIE > 1 indicates rate-limiting deprotonation.
  • ¹³C Isotopic tracing : Monitor carbonyl carbon shifts to distinguish between concerted (no intermediate) vs. stepwise mechanisms.
  • Computational validation : Compare experimental KIEs with DFT-calculated transition states .

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